molecular formula C7H10N2O2 B1506560 (R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid CAS No. 1270188-90-3

(R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid

Cat. No. B1506560
CAS RN: 1270188-90-3
M. Wt: 154.17 g/mol
InChI Key: REBWUCRWJNKVLL-ZCFIWIBFSA-N
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Description

“®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid” is a compound that contains a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Compounds such as “®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid” are not naturally occurring metabolites and are only found in individuals exposed to these compounds or their derivatives .


Synthesis Analysis

The synthesis of pyrrole derivatives has been a subject of interest in organic chemistry. One approach involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied in the synthesis of "®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid" .


Molecular Structure Analysis

The molecular structure of “®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid” includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains an amino group and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving “®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid” could potentially involve the amino and carboxylic acid functional groups. These groups are reactive and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid” would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would make the compound acidic .

Future Directions

The future directions for research on “®-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid” could include further investigation into its biological activity and potential applications. For instance, it has been suggested that this compound could be used as a novel inhibitor for decreasing the urease activity of ruminal microbiota .

properties

IUPAC Name

(2R)-2-amino-3-(1H-pyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-6(7(10)11)4-5-2-1-3-9-5/h1-3,6,9H,4,8H2,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBWUCRWJNKVLL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717274
Record name 3-(1H-Pyrrol-2-yl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid

CAS RN

1270188-90-3
Record name 3-(1H-Pyrrol-2-yl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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